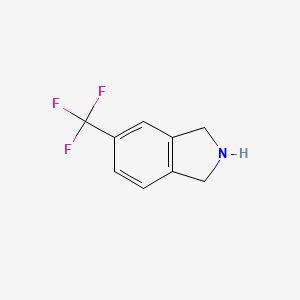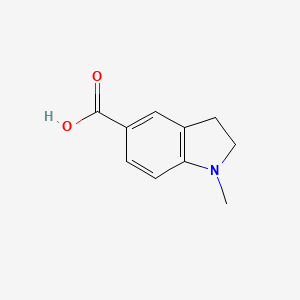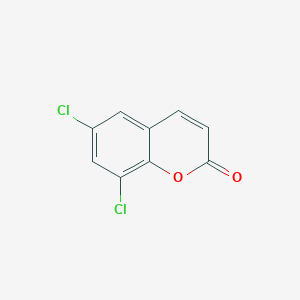
3-Fluoro-4-(2-methoxyethoxy)aniline
Übersicht
Beschreibung
The compound 3-Fluoro-4-(2-methoxyethoxy)aniline is a fluorinated aniline derivative with potential applications in various fields, including materials science and pharmaceuticals. While the provided papers do not directly discuss this compound, they do provide insights into similar fluorinated aniline derivatives and their synthesis, properties, and applications, which can be informative for understanding the compound .
Synthesis Analysis
The synthesis of fluorinated aniline derivatives often involves multi-step reactions starting from halogenated precursors. For instance, the synthesis of 3-chloro-4-[1,1,2-trifluoro-2-(trifluoromethoxy)-ethoxy]aniline starts with 3,4-dichloronitrobenzene, which undergoes high-pressure hydrolysis and reduction to yield 2-chloro-4-aminophenol. This intermediate then reacts with perfluoro-vinyl-perfluoro-methyl ether to produce the final compound with a high overall yield of 72% and minimal environmental pollution . Similarly, the synthesis of 3-chloro-4-(3-fluorobenzyloxy)aniline involves a condensation reaction followed by reduction, yielding an 82% overall yield and characterized by robustness and less waste, suggesting potential for industrial production .
Molecular Structure Analysis
The molecular structure of fluorinated aniline derivatives is characterized using various analytical techniques such as infrared (IR) spectroscopy, nuclear magnetic resonance (NMR), and elemental analysis. For example, the structure of the synthesized 3-chloro-4-[1,1,2-trifluoro-2-(trifluoromethoxy)-ethoxy]aniline was confirmed by IR spectra and 1H NMR . Additionally, the NMR data of fluoro- and methoxy-substituted 2-(anilino)-1,4-naphthoquinones were analyzed using two-dimensional 1H–13C gHSQC and gHMBC NMR experiments, which can also be applied to analyze the structure of 3-Fluoro-4-(2-methoxyethoxy)aniline .
Chemical Reactions Analysis
The reactivity of fluorinated aniline derivatives can be influenced by the presence of fluorine atoms. For instance, the addition of methoxy- and fluoroanilines to 1,4-naphthoquinone was studied, and the influence of catalysts on this reaction was significant. The use of Lewis or Bronsted acids as catalysts/oxidants improved the yields dramatically, indicating that similar catalytic strategies could be applied to reactions involving 3-Fluoro-4-(2-methoxyethoxy)aniline .
Physical and Chemical Properties Analysis
The physical and chemical properties of fluorinated aniline derivatives can vary based on their molecular structure. For example, derivatives with trifluoromethyl or trifluoromethoxy end groups can exhibit stable liquid crystalline phases, with the trifluoromethoxy derivative showing a very high orientational order in the smectic A phase . The presence of fluorine can also affect the redox reactivity and NMR properties of these compounds, as seen in the study of 2-(fluoro-) and 2-(methoxyanilino)-1,4-naphthoquinones . These findings suggest that 3-Fluoro-4-(2-methoxyethoxy)aniline may also display unique properties that could be explored for various applications.
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
- N-(Fluoro-3-methoxyacryloyl)anilines, related to 3-Fluoro-4-(2-methoxyethoxy)aniline, are synthesized by condensation between lithium anilides and Me 2-fluoro-3-methoxy-2-propenoate, leading to the formation of 3-fluoro-2(1H)-quinolinone under acidic conditions. This process shows the potential of these compounds in creating complex organic structures (Mävers & Schlosser, 1996).
Computational Chemistry and Drug Design
- Docking and QSAR studies reveal that compounds like 3-fluoro-4-(pyrrolo[2,1-f][1,2,4]triazin-4-yloxy)aniline, structurally similar to 3-Fluoro-4-(2-methoxyethoxy)aniline, have high inhibitory activity as c-Met kinase inhibitors, crucial for advancing targeted drug therapies (Caballero et al., 2011).
Fluorescence Quenching Studies
- Studies on boronic acid derivatives using aniline as a quencher show significant fluorescence quenching, indicating the utility of fluoro-substituted anilines in analytical chemistry for detecting molecular interactions (Geethanjali et al., 2015).
Molecular Structure and Vibrational Analysis
- Vibrational analysis of fluoro-substituted aniline compounds provides insights into their molecular structure and potential applications in materials science for creating new optical and electronic materials (Revathi et al., 2017).
Biodehalogenation Pathways
- Research into the biodehalogenation of fluorinated aniline derivatives, such as 3-Fluoro-4-(2-methoxyethoxy)aniline, uncovers various pathways for environmental detoxification and highlights their potential in environmental chemistry (Rietjens et al., 1990).
Safety and Hazards
This compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, and H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust, washing skin thoroughly after handling, and not eating, drinking, or smoking when using this product .
Eigenschaften
IUPAC Name |
3-fluoro-4-(2-methoxyethoxy)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12FNO2/c1-12-4-5-13-9-3-2-7(11)6-8(9)10/h2-3,6H,4-5,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOQSFGSVUBLEDE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1=C(C=C(C=C1)N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90634510 | |
| Record name | 3-Fluoro-4-(2-methoxyethoxy)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90634510 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
221199-26-4 | |
| Record name | 3-Fluoro-4-(2-methoxyethoxy)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90634510 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-fluoro-4-(2-methoxyethoxy)aniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details




Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![(E)-3-([1,4'-Bipiperidin]-1'-ylmethyl)-N-(4-chloro-2-(2-(3,4-dimethylbenzylidene)hydrazinecarbonyl)phenyl)benzamide](/img/structure/B1323131.png)




